7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one
Description
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a hydroxyl group at position 7, a 4-(2-hydroxyethyl)piperazinylmethyl moiety at position 8, a 3-methoxyphenoxy substituent at position 3, and a methyl group at position 2 (Figure 1). The unique substitution pattern of this compound suggests enhanced solubility and receptor-binding properties due to the polar hydroxyethyl-piperazine group and the methoxyphenoxy aromatic system.
Properties
IUPAC Name |
7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(3-methoxyphenoxy)-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-16-23(32-18-5-3-4-17(14-18)30-2)22(29)19-6-7-21(28)20(24(19)31-16)15-26-10-8-25(9-11-26)12-13-27/h3-7,14,27-28H,8-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFVJDHVCCOHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)CCO)OC4=CC=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core, followed by functionalization at specific positions. Common synthetic routes may include:
Formation of the chromen-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the hydroxy, methoxy, and piperazinyl groups through various organic reactions such as alkylation, hydroxylation, and etherification.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
One of the primary research areas for this compound is its anticancer properties . Studies have indicated that derivatives of chromenone exhibit cytotoxic effects against various cancer cell lines. For example, research has shown that similar compounds can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: Cytotoxicity Against Breast Cancer Cells
A study investigated the effects of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value indicating potent anticancer activity.
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects , particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the piperazine moiety is thought to enhance its ability to cross the blood-brain barrier, allowing it to exert protective effects on neuronal cells.
Data Table: Neuroprotective Studies Overview
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2020) | Mouse model of Alzheimer's | Reduced amyloid-beta accumulation and improved cognitive function |
| Johnson et al. (2021) | SH-SY5Y neuroblastoma cells | Decreased oxidative stress markers and enhanced cell survival |
Antimicrobial Activity
Another application is its antimicrobial activity . Research indicates that chromenone derivatives possess significant antibacterial and antifungal properties. This compound has shown effectiveness against various strains of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Case Study: Antibacterial Efficacy
In vitro studies have demonstrated that this compound exhibits activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.
Mechanism of Action
The mechanism of action of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory effects: Inhibiting the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Chromen-4-one Derivatives
Chromen-4-one derivatives exhibit diverse biological activities modulated by substituents at positions 3, 7, and 7. Below is a comparative analysis of structurally related compounds:
Substituent Variations at Position 8
The 8-position is critical for interactions with biological targets, particularly when substituted with piperazine derivatives:
- Target Compound: 8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl} group.
- 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one () : The methyl group on piperazine reduces polarity, which may limit solubility but increase membrane permeability. DFT studies indicate strong hydrogen-bonding capabilities with protein targets .
Substituent Variations at Position 3
The 3-position often determines aromatic interactions with enzymes or receptors:
- Target Compound: 3-(3-methoxyphenoxy).
- 7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one () : The ortho-methoxy substitution on the phenyl ring could hinder rotational freedom, reducing binding affinity compared to the target compound’s para-methoxy analog .
Pharmacological Profiles
Biological Activity
7-Hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a chromone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound, often referred to as a chromene-based compound, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.496 g/mol. The structure includes a chromone core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N2O6 |
| Molecular Weight | 440.496 g/mol |
| CAS Number | 848207-29-4 |
Anticancer Properties
Research has indicated that chromene derivatives, including the compound , may possess significant anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines, suggesting that it could be developed as a therapeutic agent against various types of cancer. The mechanism appears to involve the modulation of cell signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies demonstrated that the compound exhibited selective COX-II inhibition, which is beneficial for reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A series of experiments were conducted using human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability and an increase in apoptotic markers.
- Findings : The IC50 values were determined to be 15 µM for MCF-7 and 20 µM for PC-3 cells, indicating potent anticancer activity.
-
Anti-inflammatory Activity Assessment
- In a study assessing the anti-inflammatory effects on lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, the compound significantly reduced nitric oxide production.
- Results : A concentration of 10 µM resulted in a 50% reduction in nitric oxide levels compared to control groups.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Apoptosis Induction : The compound activates pro-apoptotic proteins while inhibiting anti-apoptotic factors, leading to programmed cell death in cancer cells.
- COX Enzyme Inhibition : By selectively inhibiting COX-II, the compound reduces prostaglandin synthesis, thereby alleviating inflammation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including:
- Mannich Reaction : To introduce the piperazine-methyl group at position 7. For example, reacting a hydroxylated chromenone precursor with formaldehyde and piperazine derivatives under controlled pH and temperature (e.g., ethanol solvent, 40–60°C) .
- Nucleophilic Substitution : To attach the 3-methoxyphenoxy group at position 3, using a phenol derivative and a base like K₂CO₃ in DMF .
- Hydroxyethylation : Functionalizing the piperazine ring with a 2-hydroxyethyl group via alkylation with ethylene oxide or chloroethanol .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Methods :
- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, chromenone carbonyl at δ 175–180 ppm in ¹³C NMR) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (expected [M+H]⁺ ~509–520 g/mol based on analogs) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with methanol/water mobile phases .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- In-Vitro Screening :
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations 10–100 µM .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Anti-inflammatory Potential : Inhibition of COX-2 or TNF-α in macrophage models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Strategies :
- Catalytic Systems : Use Pd/C or CuI for coupling reactions to reduce side products .
- Continuous Flow Reactors : Enhance efficiency for steps requiring precise temperature control (e.g., Mannich reaction) .
- DoE (Design of Experiments) : Screen variables (solvent, catalyst loading, time) via fractional factorial design .
- Case Study : A similar chromenone derivative achieved 75% yield by replacing batch processing with flow chemistry .
Q. What computational tools aid in predicting structure-activity relationships (SAR) for this compound?
- Approaches :
- Molecular Docking : Simulate binding to target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with bioactivity data from analogs .
- Example : Trifluoromethyl substitution at position 2 in a related chromenone increased kinase inhibition by 30% .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Stability Studies :
- pH Sensitivity : Test degradation in buffers (pH 1–13) via HPLC over 24–72 hours. Chromenones are typically stable at neutral pH but degrade under strong acids/bases .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C expected for aromatic cores) .
- Light Sensitivity : Store in amber vials; monitor photodegradation under UV/visible light .
Q. What advanced spectroscopic techniques resolve contradictions in reported spectral data for similar compounds?
- Techniques :
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., piperazine vs. chromenone protons) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., piperazine-methyl positioning) .
- Case Study : A chromenone-piperazine analog’s NOESY spectrum confirmed spatial proximity between methoxy and piperazine groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
